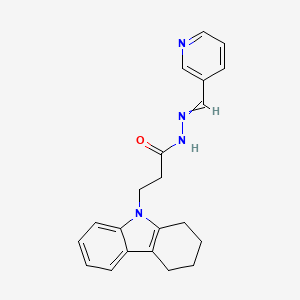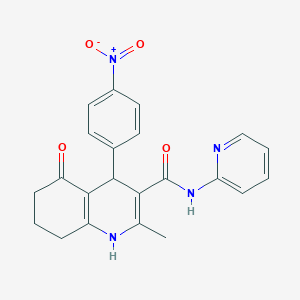
2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。この化合物は、ニトロフェニル基、ピリジニル基、およびヘキサヒドロキノリンコアを含む独自の構造によって特徴付けられます。
準備方法
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ヘキサヒドロキノリンコアの形成: これは、アルデヒド、β-ケトエステル、および酢酸アンモニウムを還流条件下で反応させるハントッシェ反応によって達成できます。
ニトロフェニル基の導入: ニトロフェニル基は、硝化反応を介して導入できます。この反応では、ヘキサヒドロキノリン中間体を硝酸などの硝化剤で処理します。
ピリジニル基の付加: ピリジニル基は、鈴木・宮浦カップリングなどのカップリング反応を介して付加できます。この反応では、ピリジンのボロン酸誘導体をニトロフェニル置換ヘキサヒドロキノリンと反応させます。
工業生産方法では、収率と純度を向上させるためにこれらの反応を最適化することが含まれ、また、合成の規模拡大のために連続フロー反応器を使用することが含まれます。
化学反応の分析
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化でき、対応するキノリン誘導体の形成につながります。
還元: ニトロ基の還元は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して達成できます。これは、アミノ誘導体の形成につながります。
置換: この化合物は、求核置換反応を受けることができます。この反応では、ニトロ基はアミンやチオールなどの他の求核剤で置換できます。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンやエタノールなどの有機溶媒、およびパラジウムカーボンやヨウ化銅などの触媒が含まれます。これらの反応から生成される主要な生成物には、さまざまな置換キノリン誘導体があります。
科学研究の用途
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、幅広い科学研究の用途を持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌性、抗がん性、および抗炎症性など、潜在的な生物活性について研究されています。
医学: がんや感染症などのさまざまな疾患の治療における治療薬としての可能性について調査されています。
産業: この化合物は、そのユニークな構造特性により、ポリマーや染料などの新素材の開発に使用されています。
科学的研究の応用
2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞シグナル伝達経路に関与する特定のキナーゼの活性を阻害して、がん細胞の増殖を抑制する可能性があります。
類似化合物の比較
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、以下のような他の類似化合物と比較できます。
2-メチル-4-(4-アミノフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミド: この化合物は、ニトロ基の代わりにアミノ基を持っています。これは、異なる生物活性をもたらす可能性があります。
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-3-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミド: この化合物は、ピリジン-2-イル基の代わりにピリジン-3-イル基を持っています。これは、分子標的への結合親和性に影響を与える可能性があります。
2-メチル-4-(4-ニトロフェニル)-5-オキソ-N-(ピリジン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドの独自性は、その特定の構造特徴にあり、これはその独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
2-Methyl-4-(4-aminophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound has an amino group instead of a nitro group, which may result in different biological activities.
2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound has a pyridin-3-yl group instead of a pyridin-2-yl group, which may affect its binding affinity to molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
361194-42-5 |
|---|---|
分子式 |
C22H20N4O4 |
分子量 |
404.4 g/mol |
IUPAC名 |
2-methyl-4-(4-nitrophenyl)-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-13-19(22(28)25-18-7-2-3-12-23-18)20(14-8-10-15(11-9-14)26(29)30)21-16(24-13)5-4-6-17(21)27/h2-3,7-12,20,24H,4-6H2,1H3,(H,23,25,28) |
InChIキー |
HLLSKQLZAZEYAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645324.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11645360.png)
![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645365.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)
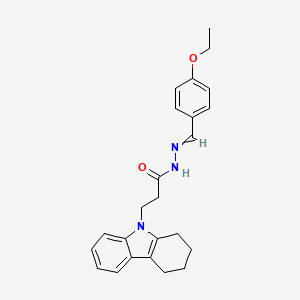
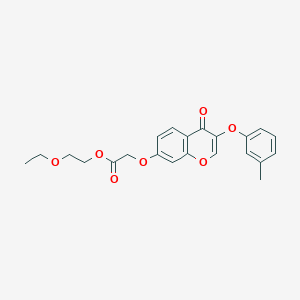
![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)
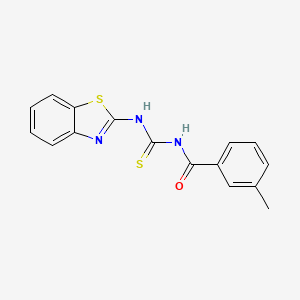
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)
![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)
